N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide
Description
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide is a tetrahydroquinoline derivative featuring a 1-acetyl group and a sulfonamide moiety substituted with a 3,4-dimethylbenzene ring at the 6-position (Figure 1).
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-6-8-18(11-14(13)2)25(23,24)20-17-7-9-19-16(12-17)5-4-10-21(19)15(3)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCUPJLFIWFFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the acetylated tetrahydroquinoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the tetrahydroquinoline core.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Alkylated derivatives of the sulfonamide group.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Group
1-Acetyl-N-phenyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Key Difference : The phenyl group replaces the 3,4-dimethylbenzene in the target compound.
- Impact : The absence of methyl groups reduces lipophilicity (clogP estimated to decrease by ~0.5–1.0), which may lower cellular uptake but improve aqueous solubility. Pharmacodynamic studies on phenyl-substituted analogs suggest moderate inhibitory activity against acetyltransferases, though specific data for this compound are unavailable .
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Key Differences: Core Structure: Isoquinoline instead of tetrahydroquinoline. Substituents: Trifluoroacetyl (electron-withdrawing) and 2-cyclopropylethyl-fluorophenyl groups.
- Impact: The trifluoroacetyl group enhances metabolic resistance but may reduce target affinity due to steric hindrance. The fluorophenyl substituent improves binding to hydrophobic enzyme pockets, as evidenced by its role as a monoacylglycerol acyltransferase 2 (MGAT2) inhibitor in preclinical studies .
Core Structure Modifications
3,4-Dihydroquinolin-2(1H)-one Derivatives (e.g., Compounds 24–27)
- Key Differences: Core: 3,4-Dihydroquinolin-2(1H)-one (a ketone at position 2) vs. tetrahydroquinoline. Substituents: Carboximidamide or thiophene groups instead of sulfonamide.
- Impact : The ketone introduces polarity, improving solubility but reducing blood-brain barrier penetration. Carboximidamide derivatives (e.g., Compound 26) show moderate antifungal activity, though less potent than sulfonamide-containing analogs .
Dual Inhibitors with Distinct Functional Groups
Quinolinyl Oxamide Derivative (QOD)
- Key Differences: Functional Group: Oxamide linker instead of sulfonamide. Substituents: Benzodioxolyl and tetrahydroquinolinylethyl groups.
- Impact : The oxamide group enables dual inhibition of FP-2 and FP-3 proteases, but poor pharmacokinetic profiles (e.g., rapid clearance) limit in vivo efficacy. Structural dynamics simulations suggest the sulfonamide in the target compound may offer stronger electrostatic interactions with catalytic residues .
Data Tables: Structural and Functional Comparison
*clogP values estimated using ChemDraw software.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that combines a tetrahydroquinoline moiety with a sulfonamide group, suggesting diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Molecular Structure and Properties
The molecular formula for this compound is C15H18N2O2S. The compound's structure can be divided into two main components:
- Tetrahydroquinoline moiety : Known for its presence in various bioactive compounds.
- Sulfonamide group : Associated with antibacterial and diuretic properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 298.38 g/mol |
| CAS Number | [To be determined] |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown inhibitory effects against various cancer cell lines.
Case Study: In Vitro Antiproliferative Effects
A study evaluated the antiproliferative effects of related compounds on a panel of 60 human cancer cell lines. The results demonstrated that certain derivatives achieved a mean growth inhibition (GI%) ranging from 50% to 90% across different cell types. The mechanisms involved include induction of apoptosis and cell cycle arrest.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Interaction with DNA : Potential intercalation or groove binding to DNA could disrupt replication and transcription processes.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of Tetrahydroquinoline : Starting from an appropriate aniline derivative.
- Acetylation : Introducing the acetyl group to form the desired tetrahydroquinoline derivative.
- Sulfonamide Formation : Reacting the intermediate with sulfonamide reagents.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| Step 1 | Cyclization | Aniline derivatives |
| Step 2 | Acetylation | Acetic anhydride |
| Step 3 | Sulfonamidation | Sulfonamide reagents |
Q & A
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
- Synthesis typically involves: (i) Preparation of the tetrahydroquinoline core via catalytic hydrogenation of quinoline derivatives. (ii) Acetylation at the 1-position using acetyl chloride in the presence of a base (e.g., triethylamine). (iii) Sulfonylation with 3,4-dimethylbenzenesulfonyl chloride under anhydrous conditions .
- Optimization : Control reaction temperature (0–5°C during sulfonylation) and use polar aprotic solvents (e.g., dichloromethane) to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What biological activities have been reported for related tetrahydroquinoline sulfonamides?
- Analogous compounds exhibit enzyme inhibition (e.g., carbonic anhydrase, kinases) and antimicrobial activity. For example, ethylsulfonyl-substituted derivatives show IC₅₀ values < 1 µM against bacterial targets .
- Experimental Design : Screen activity using fluorometric enzyme assays (e.g., Z′-LYTE kinase assay) and MIC determinations against Gram-positive/negative strains. Include positive controls (e.g., ampicillin) and validate via dose-response curves .
Advanced Research Questions
Q. How can the mechanism of action for this compound be elucidated at the molecular level?
- Approach : (i) Perform X-ray co-crystallization with target enzymes (e.g., carbonic anhydrase IX) to map binding interactions. (ii) Use surface plasmon resonance (SPR) to quantify binding kinetics (kₐ, k𝒹). (iii) Validate via mutagenesis studies (e.g., alanine scanning of enzyme active sites) .
- Data Interpretation : Compare binding modes with known inhibitors (e.g., acetazolamide) to identify critical hydrogen bonds or hydrophobic interactions .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibitors may arise from assay conditions (e.g., ATP concentration) or purity (>95% required for reliable data).
- Resolution : Replicate assays under standardized conditions (e.g., 1 mM ATP) and characterize compounds via LC-MS/HPLC prior to testing. Use orthogonal assays (e.g., thermal shift) to confirm target engagement .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- SAR Framework : (i) Systematically vary substituents on the benzene ring (e.g., replace methyl with halogens). (ii) Modify the acetyl group to bulkier acyl chains (e.g., propionyl) to enhance hydrophobic interactions. (iii) Assess metabolic stability via liver microsome assays .
- Validation : Synthesize 10–15 derivatives and correlate activity trends with computational docking scores (e.g., Glide SP). Prioritize compounds with >10-fold potency improvement .
Q. What analytical methods address stability and solubility challenges during formulation?
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use lyophilization for hygroscopic derivatives.
- Solubility : Employ co-solvents (e.g., PEG 400) or nanoformulation (liposomes) to enhance aqueous solubility. Measure logP values (e.g., shake-flask method) to guide formulation .
Q. How can regioselectivity issues during synthesis be mitigated?
- Challenge : Competing sulfonylation at the 5- vs. 6-position of tetrahydroquinoline.
- Solution : Use bulky directing groups (e.g., tert-butyl carbamate) to block undesired positions. Optimize stoichiometry (1.2 eq sulfonyl chloride) and reaction time (2–4 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
